BenchChemオンラインストアへようこそ!

7-Aminoisoquinoline-5,8-dione

Antitumor Cytotoxicity Structure-Activity Relationship

7-Aminoisoquinoline-5,8-dione (CAS 118680-81-2, C₉H₆N₂O₂, MW 174.16 g/mol) is the minimal aminoquinone pharmacophore within the isoquinoline-5,8-dione class—a family of heterocyclic quinones structurally related to marine natural products including caulibugulones A–D and mansouramycins A–C. The compound bears a primary amino group at the 7-position of the isoquinoline-5,8-dione ring system, a structural feature demonstrated to be essential for biological activity across antibacterial, root-growth inhibitory, and cytotoxic assays.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 118680-81-2
Cat. No. B173639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminoisoquinoline-5,8-dione
CAS118680-81-2
Synonyms7-Aminoisoquinoline-5,8-dione
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=O)C=C(C2=O)N
InChIInChI=1S/C9H6N2O2/c10-7-3-8(12)5-1-2-11-4-6(5)9(7)13/h1-4H,10H2
InChIKeyYVQCXUHOMPHZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminoisoquinoline-5,8-dione (CAS 118680-81-2): Core Pharmacophore of the Aminoisoquinolinequinone Antitumor Scaffold Class


7-Aminoisoquinoline-5,8-dione (CAS 118680-81-2, C₉H₆N₂O₂, MW 174.16 g/mol) is the minimal aminoquinone pharmacophore within the isoquinoline-5,8-dione class—a family of heterocyclic quinones structurally related to marine natural products including caulibugulones A–D and mansouramycins A–C [1]. The compound bears a primary amino group at the 7-position of the isoquinoline-5,8-dione ring system, a structural feature demonstrated to be essential for biological activity across antibacterial, root-growth inhibitory, and cytotoxic assays [2]. Its significance in procurement lies in its dual role as both a directly bioactive minimal scaffold and as the indispensable synthetic precursor for generating diverse 7-substituted-amino derivatives with enhanced antitumor potency [3].

Why Isoquinoline-5,8-dione or 6-Aminoquinoline-5,8-dione Cannot Substitute for 7-Aminoisoquinoline-5,8-dione in Research Procurement


Simple substitution of the 7-aminoisoquinoline-5,8-dione scaffold with the unsubstituted isoquinoline-5,8-dione eliminates the aminoquinone function that is indispensable for biological activity—methoxy, bromo, and azido analogs lacking the free 7-NH₂ group are consistently inactive across assay systems [1]. Substitution with the positional isomer 6-aminoquinoline-5,8-dione introduces a different heterocyclic core that alters the regiochemistry of derivatization, shifts the selectivity profile (higher antibacterial potency but lower relative root-growth inhibitory activity compared to isoquinoline analogs), and engages the NQO1 enzyme system differently [1][2]. Furthermore, N-alkylation of the 7-amino group (as in caulibugulone A, 7-methylaminoisoquinoline-5,8-dione) modulates both redox potential and lipophilicity in ways that are predictable only from the parent 7-NH₂ baseline, making the unsubstituted 7-amino compound the essential reference standard and synthetic starting point for any structure-activity optimization campaign [3].

Quantitative Differentiation Evidence for 7-Aminoisoquinoline-5,8-dione Against Closest Comparators


Cytotoxic Potency Gain from 7-Amino Substitution: 7- to 28-Fold Enhancement Across Four Human Cancer Cell Lines

Introduction of a 7-amino substituent onto the isoquinoline-5,8-quinone scaffold produces a dramatic increase in cytotoxic potency compared to the unsubstituted quinone. In the Delgado 2012 series, the 7-amino derivative (compound 12, bearing a 4-methoxycarbonyl-3-methyl substitution pattern shared with its comparator) achieved IC₅₀ values of 0.93–2.16 µM across four cancer cell lines, compared to 14.81–25.9 µM for the unsubstituted quinone scaffold (compound 1)—representing a 7- to 28-fold potency enhancement depending on cell line [1]. Notably, compound 12 exceeded the potency of the clinical anticancer agent etoposide on lung (SK-MES1: 0.93 vs. 1.83 µM) and bladder (J82: 1.1 vs. 3.49 µM) cancer cell lines, and exhibited a superior selectivity index (SI = IC₅₀ fibroblasts / IC₅₀ cancer cells: 0.8–1.9) compared to etoposide (SI: 0.1–0.6) [1].

Antitumor Cytotoxicity Structure-Activity Relationship

Essentiality of the Free 7-NH₂ Group: Complete Loss of Activity Upon Replacement with Methoxy, Bromo, or Azido Substituents

The free 7-amino group is a non-negotiable pharmacophoric requirement. Rao and Beach (1991) systematically demonstrated that within the isoquinoline-5,8-dione series, only compounds bearing an aminoquinone function (free 7-NH₂) exhibited antibacterial activity against Bacillus subtilis [1]. Methoxyquinones, methoxybromoquinones, and methoxyazidoquinones were all uniformly inactive, with no measurable zone of inhibition at the highest test concentration (2000 µg/mL per disk) [1]. Even the N-methylamino derivatives (e.g., compounds 59 and 60) showed reduced potency relative to their 7-NH₂ counterparts, and dialkylamino derivatives were inactive, indicating that the primary amine is the optimal substituent for biological activity [1]. This establishes that isoquinoline-5,8-dione or 7-methoxyisoquinoline-5,8-dione cannot serve as functional replacements.

Antibacterial Pharmacophore Aminoquinone

Scaffold-Level Selectivity Divergence: Isoquinoline-5,8-dione vs. Quinoline-5,8-dione Core Determines Antibacterial-to-Antimitotic Activity Ratio

The choice between isoquinoline-5,8-dione and quinoline-5,8-dione as the core heterocyclic scaffold fundamentally alters the biological selectivity profile of 7-amino derivatives. Rao and Beach demonstrated that isoquinoline-based 7-aminoquinones were generally less potent as antibacterials (3–30% of streptonigrin activity) compared to quinoline-based analogs, yet most isoquinoline analogs showed root-growth inhibitory activity comparable to or exceeding that of streptonigrin [1]. Specifically, 1-phenyl-7-aminoisoquinoline-5,8-dione (Compound 18) exhibited a root-growth inhibition Im of 11.25 nM/mL with a relative potency of 1.12 versus streptonigrin, while the o-nitrophenyl-substituted isoquinoline analog (Compound 39) achieved a relative potency of 2.09, more than double the reference standard [1]. This divergent selectivity—lower antibacterial but preserved/enhanced antimitotic activity—is a scaffold-intrinsic property not achievable with the quinoline-5,8-dione core.

Scaffold selectivity Antibacterial Root-growth inhibition

Redox Potential–Cytotoxicity Correlation: A Predictive Optimization Parameter Unique to the 7-Aminoisoquinoline-5,8-dione Series

The cytotoxicity of 7-aminoisoquinoline-5,8-quinone derivatives is quantitatively correlated with their half-wave potentials (E₁/₂) and lipophilicities, providing a rational, electrochemistry-based parameter for activity prediction and optimization [1]. Valderrama et al. (2009) demonstrated that both the cytotoxicity and antitumor activity of 7-phenylaminoisoquinoline-5,8-quinone derivatives showed correlation with their half-wave potentials measured by cyclic voltammetry in acetonitrile and with their calculated lipophilicities [1]. This redox–activity relationship was independently corroborated in the aminopyrimidoisoquinolinequinone (APIQ) series, where ascorbate-enhanced redox cycling was potentiated for quinones with first half-wave potential (E₁/₂) values in the range of −480 to −660 mV, leading to ROS-mediated necrotic-like cancer cell death [2]. The unsubstituted isoquinoline-5,8-dione scaffold lacks the 7-amino substituent that modulates this redox behavior, and the quinoline-5,8-dione series engages a distinct NQO1-mediated redox mechanism [3], making the 7-aminoisoquinoline-5,8-dione the required starting scaffold for redox-tunable antitumor quinone development.

Cyclic voltammetry Half-wave potential Redox tuning

Halogenation Synergy: The 7-Amino Scaffold Multiplies the Potency Gain from 6-Bromo Substitution by 4- to 10-Fold

The 7-aminoisoquinoline-5,8-dione scaffold provides a privileged platform for potency amplification through halogenation. Direct comparison within the Delgado 2012 series shows that adding a bromine atom at the 6-position of the 7-amino compound (yielding 7-amino-6-bromoisoquinoline-5,8-quinone, Compound 13) further enhances cytotoxic potency by 4- to 10-fold across all cell lines tested, achieving IC₅₀ values of 0.21–0.49 µM [1]. Compound 13 was the most potent compound in the entire series, surpassing etoposide on every cancer cell line: AGS (0.26 vs. 0.58 µM), SK-MES-1 (0.21 vs. 1.83 µM), J82 (0.29 vs. 3.49 µM), and HL-60 (0.49 vs. 2.23 µM) [1]. The selectivity index of Compound 13 (SI: 0.5–1.3) also exceeded that of etoposide (SI: 0.1–0.6) [1]. This halogenation synergy is scaffold-dependent: the bromine-induced potency gain requires the 7-NH₂ group to be present—bromination of methoxy or azido analogs does not rescue activity, as those compounds remain inactive [2]. The 7-amino scaffold thus represents the minimally competent starting point for accessing the sub-micromolar potency range through subsequent halogenation.

Halogenation Potency enhancement Lead optimization

Selectivity Index Superiority: 7-Aminoisoquinolinequinone Derivatives Outperform Etoposide in Therapeutic Window Across Multiple Cancer Histotypes

Beyond absolute potency, the selectivity of 7-aminoisoquinoline-5,8-quinone derivatives for cancer cells over normal fibroblasts distinguishes this scaffold from clinical comparators. The 1-aryl-7-phenylaminoisoquinolinequinone 6a (Benites/Valderrama 2014) demonstrated IC₅₀ values of 1.19 µM (AGS gastric) and 1.24 µM (HL-60 leukemia) with corresponding selectivity indices (SI = IC₅₀ MRC-5 fibroblasts / IC₅₀ cancer cells) of 3.08 and 2.96 [1]. In contrast, etoposide tested under identical conditions showed SI values of only 0.57 and 0.14—meaning etoposide was actually more toxic to normal fibroblasts than to cancer cells, whereas the 7-aminoisoquinolinequinone derivative was 3-fold more selective for cancer cells [1]. This selectivity advantage is scaffold-intrinsic: within the Delgado 2012 series, the 7-amino derivative (Compound 12) and its 6-bromo analog (Compound 13) both exhibited SI values of 0.8–1.9 and 0.5–1.3 respectively, consistently outperforming etoposide (SI: 0.1–0.6) [2].

Selectivity index Therapeutic window Normal cell sparing

Optimal Research and Procurement Application Scenarios for 7-Aminoisoquinoline-5,8-dione


Medicinal Chemistry: Starting Scaffold for Redox-Tunable Antitumor Quinone Libraries

Procure 7-aminoisoquinoline-5,8-dione as the parent scaffold for generating focused libraries of 7-substituted-amino derivatives with predictable cytotoxicity profiles. The established correlation between half-wave potential (E₁/₂), lipophilicity, and antitumor activity [1] enables electrochemistry-guided prioritization of synthetic targets before committing to multi-step syntheses. The 7-NH₂ group serves as the derivatization handle for introducing aryl, heterocyclic, carbohydrate, and amino acid substituents through either direct 1,4-addition to the quinone [2] or nucleophilic substitution of the 6-bromo intermediate [3], providing access to sub-micromolar IC₅₀ compounds with selectivity indices exceeding those of etoposide.

Antimicrobial Discovery: Minimal Pharmacophore for AminoQuinone-Dependent Antibacterial Screening

Use 7-aminoisoquinoline-5,8-dione as the positive-control minimal pharmacophore in antibacterial screening cascades, where the free 7-NH₂ group has been demonstrated to be essential for activity against Gram-positive bacteria including Bacillus subtilis [4]. The compound serves as the baseline for evaluating synthetic derivatives, as methoxy, azido, and N,N-dialkylamino modifications consistently abolish activity. Procurement of the parent 7-NH₂ compound is essential for establishing assay validation parameters and structure-activity boundaries in any aminoquinone antibacterial program.

Chemical Biology: Reference Probe for NQO1-Dependent vs. NQO1-Independent Cytotoxicity Studies

Deploy 7-aminoisoquinoline-5,8-dione derivatives as comparator probes alongside quinoline-5,8-dione analogs to dissect NQO1-dependent versus NQO1-independent cytotoxic mechanisms. The quinoline-5,8-dione series has been shown to engage NQO1 as a primary determinant of cytotoxicity, with NQO1 protecting against toxicity for non-substrate analogs [5]. In contrast, isoquinoline-5,8-dione derivatives operate through redox-cycling mechanisms modulated by ascorbate, with activity gated by half-wave potential rather than NQO1 expression status [1]. This mechanistic divergence makes the isoquinoline scaffold an essential comparator for target deconvolution studies.

Natural Product Chemistry: Synthetic Reference Standard for Marine Isoquinolinequinone Characterization

Utilize 7-aminoisoquinoline-5,8-dione as the core synthetic reference standard for structural elucidation and bioactivity benchmarking of marine-derived isoquinolinequinones including caulibugulones A–D and mansouramycins A–C [6]. The parent scaffold provides the baseline ¹H-NMR, ¹³C-NMR, and HRMS signatures against which natural product isolates can be authenticated, and its cytotoxicity profile (IC₅₀ reference values across AGS, SK-MES-1, J82, and HL-60 cell lines) enables potency calibration of newly isolated natural congeners.

Quote Request

Request a Quote for 7-Aminoisoquinoline-5,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.